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Compound of Interest

Compound Name: PEAQX tetrasodium salt

Cat. No.: B1191907

Get Quote

Status: Online Operator: Senior Application Scientist (Neuropharmacology Division) Ticket

Context: Addressing experimental variability, solubility issues, and selectivity concerns with

PEAQX (NVP-AAM077).

Welcome to the Technical Support Center
You are likely here because your NMDA receptor data is inconsistent, or your "GluN2A-

selective" block looks suspiciously like it involves GluN2B. You are not alone. PEAQX
tetrasodium salt (often referred to interchangeably with its active isomer NVP-AAM077) is a

powerful tool, but it is not a "magic bullet" reagent. It requires precise handling and, more

importantly, a nuanced understanding of its concentration-dependent selectivity profile.

Below are the three most common "Support Tickets" we receive, resolved with deep-dive

technical guidance.

Ticket #001: Reagent Stability & Solubility
User Issue:"I dissolved PEAQX directly in ACSF (Artificial Cerebrospinal Fluid), but I see fine

particulates. My effective concentration seems lower than calculated."

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1191907#bc-rfq
https://www.benchchem.com/product/b1191907/docs?utm_src=pdf-body#technical-support-center-optimizing-peaqx-tetrasodium-salt-experiments
https://www.benchchem.com/product/b1191907/docs?utm_src=pdf-body#technical-support-center-optimizing-peaqx-tetrasodium-salt-experiments
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1191907?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Diagnosis: PEAQX tetrasodium salt is hygroscopic and sensitive to ionic strength during initial

solubilization. Adding it directly to high-salt buffers (like ACSF or PBS) often causes "crashing

out" or micro-precipitation, which is invisible to the naked eye but drastically alters the molarity.

Resolution Protocol: The "Water-First" Rule To ensure a consistent stock solution, you must

dissociate the sodium salt fully before introducing physiological ions.

Standardized Solubilization Workflow
Follow this exact sequence to prevent phase separation.

Weigh PEAQX
(Tetrasodium Salt)

Dissolve in
Distilled Water (dH2O)

(NOT Buffer)

Avoid High Salt
Vortex & Sonicate

(2-5 mins)
Until Clear

Ensure Dissociation Dilute to Stock
(e.g., 10 mM)

Aliquot & Freeze
(-20°C, Desiccated)

Protect from Light

Click to download full resolution via product page

Figure 1: The "Water-First" solubilization workflow minimizes ionic shock precipitation.

Technical Notes:

Solvent: Use HPLC-grade water or Milli-Q water for the initial dissolution (10–20 mg/mL is

achievable).

pH Check: The tetrasodium salt is alkaline. If your stock is highly concentrated (>50 mM),

check the pH. However, upon dilution into ACSF (usually 1:1000 or more), the buffer capacity

of the ACSF is sufficient to neutralize it.

Storage: Store aliquots at -20°C. Do not freeze-thaw more than once. The molecule is stable

but sensitive to moisture absorption (hygroscopic).

Ticket #002: Selectivity & The "Species Gap"
User Issue:"I am using 400 nM PEAQX to block GluN2A in rat hippocampal slices, but I am

losing LTP components that should be GluN2B-dependent. Is the drug non-selective?"

Diagnosis: This is the most critical source of variability. Early literature (Auberson et al., 2002)

characterized NVP-AAM077 (PEAQX) as having >100-fold selectivity for GluN2A over GluN2B.
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[1] However, this data was based on human recombinant receptors.

Later studies (Frizelle et al., 2006; Berberich et al., 2005) revealed that in rodents (rats/mice),

the selectivity window is much narrower—approximately 5- to 10-fold.[1] At 400 nM, you are

significantly blocking GluN2B receptors.

Resolution Protocol: The "Sweet Spot" Concentration You must titrate your concentration

based on the species and the specific receptor population (di-heteromeric vs. tri-heteromeric).

Quantitative Selectivity Profile

Parameter
Human Receptors
(Recombinant)

Rodent Receptors
(Native/Recombinant)

GluN2A IC50 ~8–10 nM ~10–15 nM

GluN2B IC50 ~3 µM (3000 nM) ~100–300 nM

Selectivity Fold >100-fold ~10-fold (Critical Warning)

Safe Working Conc. 50–100 nM 50 nM (Strict Limit)

The 50 nM Rule: For rodent tissue, 50 nM is the consensus concentration to achieve significant

GluN2A inhibition (~70-80%) while sparing the majority of GluN2B current. Exceeding 100 nM

in rodent tissue renders the experiment "mixed-action."

Mechanism of Action & Selectivity Window
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Figure 2: The Selectivity Window. In rodents, concentrations >100 nM risk cross-inhibition of

GluN2B and tri-heteromeric receptors.

Ticket #003: Experimental Validation (Self-Validating
Systems)
User Issue:"How do I prove to reviewers that I actually isolated the GluN2A component?"

Diagnosis: Relying solely on PEAQX is risky due to the selectivity issues mentioned above.

You need a "double-lock" validation system using a distinct pharmacological tool.

Resolution Protocol: The Zinc Control Zinc (Zn²⁺) at low nanomolar concentrations is a high-

affinity allosteric inhibitor of GluN2A, binding to the N-terminal domain. It is mechanistically

distinct from PEAQX (which competes at the glutamate binding site).

Validation Workflow:

Baseline: Record NMDA-EPSC.
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PEAQX Application: Apply 50 nM PEAQX. Observe reduction (e.g., ~40-50% reduction in

mature hippocampus).

Washout: Allow full recovery (can be slow).

Cross-Check: Apply 10–50 nM Zn²⁺ (free concentration).

If the same component is blocked: You have confirmed GluN2A dominance.

If PEAQX blocked significantly more than Zn²⁺: You likely had non-specific GluN2B block

or other off-target effects.

Note on Tri-heteromers: Be aware that GluN1/2A/2B tri-heteromers are the dominant

population in the adult hippocampus. PEAQX (NVP-AAM077) inhibits these receptors, whereas

pure GluN2B blockers (like Ifenprodil or Ro 25-6981) often only partially inhibit them. If PEAQX

blocks a current that Ifenprodil does not, it may be a tri-heteromer, not necessarily a pure

GluN2A receptor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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